N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide
Description
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline-2-carboxamide core linked to a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety via an N-methyl-substituted azetidine ring. The quinoxaline group, a bicyclic aromatic system with two nitrogen atoms, is known for its π-electron-rich structure, which facilitates interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O/c1-12-22-23-17-7-8-18(24-27(12)17)26-10-13(11-26)25(2)19(28)16-9-20-14-5-3-4-6-15(14)21-16/h3-9,13H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOMSSGGRZKWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Biological Activity
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.
- Molecular Formula : C18H17N7OS
- Molecular Weight : 379.4 g/mol
- CAS Number : 2197501-51-0
The compound is hypothesized to exert its biological effects through several mechanisms:
- Kinase Inhibition : Preliminary studies suggest that it may act as a kinase inhibitor. Kinases are crucial in various signaling pathways involved in cell growth and proliferation.
- Anti-tubercular Activity : Similar compounds have shown significant activity against Mycobacterium tuberculosis. For instance, derivatives with structural similarities demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
- Cytotoxicity : The cytotoxicity profile of related compounds indicates potential for selective toxicity towards cancer cells while sparing normal cells, as evidenced by studies showing nontoxic effects on human embryonic kidney cells (HEK-293) .
Anti-tubercular Activity
A series of studies have evaluated the anti-tubercular potential of compounds structurally related to this compound:
| Compound | IC50 (μM) | IC90 (μM) | Remarks |
|---|---|---|---|
| 6a | 1.35 | 3.73 | Significant activity against M. tuberculosis |
| 6e | 2.18 | 40.32 | Moderate activity; further optimization needed |
| 7e | - | - | Nontoxic to HEK-293 cells |
These results indicate a promising avenue for developing new anti-tubercular agents based on this compound's structure.
Cytotoxicity Studies
In cytotoxicity assessments, derivatives were tested against various cancer cell lines:
| Cell Line | Compound Tested | IC50 (μM) | Observations |
|---|---|---|---|
| PC-3 (Prostate) | Mannich bases | 8.2 - 32.1 | Varying potency; some compounds showed significant cytotoxicity |
| Jurkat | Ketonic Mannich | ~40 | Effective against leukemia cells |
The findings suggest that modifications to the core structure can enhance selectivity and potency against specific cancer types.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents, core heterocycles, and linker groups, leading to variations in physicochemical properties and hypothesized biological activities. Below is a detailed comparison:
Structural and Molecular Comparisons
¹ Molecular weight estimated based on structural similarity to BK81463 and quinoxaline’s contribution (~132 g/mol).
Functional and Hypothesized Activity Differences
- Target Compound vs. BK81463: The quinoxaline-carboxamide group in the target compound may enhance DNA intercalation or kinase inhibition compared to BK81463’s oxane group, which likely improves solubility and blood-brain barrier penetration .
- Target Compound vs.
- Target Compound vs. Pyrrolidinyl Analogue : The azetidine linker in the target compound imposes greater ring strain than pyrrolidine, possibly affecting binding pocket compatibility.
Physicochemical Properties
- Lipophilicity : Cyclobutyl and pyrrolidine derivatives are predicted to have higher logP values than the target compound due to bulky aliphatic substituents.
- Solubility: BK81463’s oxane group may confer better aqueous solubility than the aromatic quinoxaline system in the target compound.
- Conformational Flexibility : The azetidine linker in the target compound provides intermediate flexibility between BK81463’s rigid triazolo-pyridazine and the methylene spacer in .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of triazolo-pyridazine derivatives typically involves multi-step protocols. For the azetidine-linked quinoxaline core, a coupling reaction between activated carboxylic acid derivatives (e.g., quinoxaline-2-carboxylic acid chloride) and the azetidine-3-amine intermediate is critical. The triazolo-pyridazine moiety can be synthesized via cyclocondensation of hydrazine derivatives with nitriles or via [1,2,4]triazolo formation using microwave-assisted methods to improve yield . Optimization of solvent polarity (e.g., DMF for solubility) and base selection (e.g., K₂CO₃ for mild conditions) is essential to minimize side reactions. Reaction monitoring via TLC or HPLC ensures intermediate purity .
Basic: What analytical techniques are most effective for characterizing purity and structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies regiochemistry of the triazolo-pyridazine ring and confirms azetidine substitution patterns. Aromatic protons in quinoxaline appear as distinct doublets (δ 8.5–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS validates molecular ion peaks with <2 ppm error.
- HPLC-PDA: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
Advanced: How can researchers evaluate target selectivity and mitigate off-target effects in kinase inhibition studies?
Methodological Answer:
- Kinase Profiling Panels: Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., c-Met) and off-target kinases.
- Phosphodiesterase (PDE) Screening: Off-target PDE inhibition (observed in structurally related compounds) can be tested via fluorescence-based cAMP/cGMP hydrolysis assays .
- Structural Modeling: Molecular docking (e.g., AutoDock Vina) identifies key interactions; modifications to the quinoxaline carboxamide group may reduce PDE binding while retaining kinase affinity .
Advanced: What in vivo models are appropriate for assessing cardiotoxicity risks associated with PDE inhibition?
Methodological Answer:
- Rodent Telemetry: Continuous ECG monitoring in rats detects heart rate variability and contractility changes linked to PDE inhibition .
- Histopathology: Post-mortem analysis of myocardial tissue identifies degeneration (e.g., vacuolization, necrosis).
- Biomarker Profiling: Measure plasma troponin-I and BNP levels as indicators of cardiac stress .
Advanced: How can structure-activity relationship (SAR) studies guide modifications to improve metabolic stability?
Methodological Answer:
- Position-Specific Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) on the triazolo-pyridazine ring to reduce CYP450-mediated oxidation .
- Azetidine Ring Substitution: Replace methyl groups with fluorinated analogs to enhance metabolic resistance.
- In Vitro Microsomal Assays: Human/rat liver microsomes quantify metabolic half-life (t₁/₂). Co-incubation with NADPH identifies phase I metabolites via LC-MS/MS .
Advanced: How should researchers address contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic (PK) Profiling: Measure bioavailability, plasma protein binding, and tissue distribution. Low oral absorption may require prodrug strategies .
- Metabolite Identification: Active metabolites (e.g., hydroxylated derivatives) may contribute to in vivo effects despite poor parent compound activity.
- Dose-Response in Disease Models: Use orthotopic xenografts (e.g., c-Met-driven tumors) to correlate exposure with efficacy .
Advanced: What experimental design principles apply to optimizing reaction yields in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs to evaluate temperature, solvent, and catalyst interactions. For example, microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .
- Process Analytical Technology (PAT): In-line FTIR monitors intermediate formation in real time.
- Green Chemistry Metrics: Calculate E-factors to minimize waste; replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) where feasible .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolve torsional angles in the azetidine-triazolo linker to confirm stereochemistry.
- Density Functional Theory (DFT): Compare experimental crystal structures with computational models to validate low-energy conformers .
Advanced: What strategies improve aqueous solubility for in vivo administration?
Methodological Answer:
- Salt Formation: Convert the carboxamide to a hydrochloride salt.
- Nanoparticle Formulation: Use PEGylated liposomes or polymeric nanoparticles to enhance solubility and prolong circulation .
Advanced: How can researchers validate target engagement in cellular models?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
